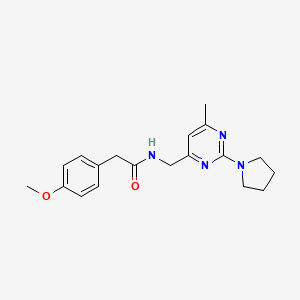

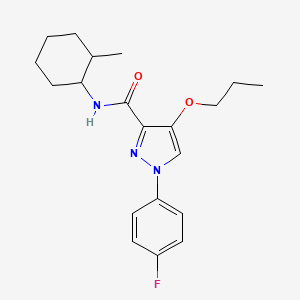

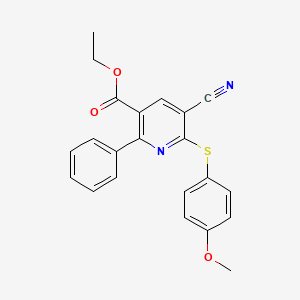

![molecular formula C7H4BrN3O2 B2403064 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1956325-75-9](/img/structure/B2403064.png)

6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative . Pyridopyrimidines are important in organic chemistry and medicinal research due to their wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, cytokine and phosphodiesterase inhibitors, anticancer, anti-oxidant, and antidiarrheal agents .

Synthesis Analysis

The synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves several steps. Starting from 2-aminonicotinonitrile, the process includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The use of microwave irradiation in the last two steps has been reported to improve yields and reduce the formation of undesirable by-products .Molecular Structure Analysis

The final structure of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is characterized by 1H, 13C, and 2D NMR, MS, FTIR . The crystal structure of the compound is determined by X-ray diffraction . Density Functional Theory (DFT) using the B3LYP method and the 6-311G (2d, p) basis set further explores the molecule .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione include bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . The use of microwave irradiation in the last two steps has been found to be beneficial for the preparation of the desired products .Aplicaciones Científicas De Investigación

- Researchers have explored the anticancer potential of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives. These compounds exhibit cytotoxic effects against cancer cells, making them promising candidates for drug development .

- The pyrido[3,2-d]pyrimidine scaffold has demonstrated anti-inflammatory properties. Scientists investigate derivatives of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione as potential anti-inflammatory agents .

- Compounds derived from this pyrimidine scaffold exhibit antimicrobial effects. Researchers study their efficacy against bacteria, fungi, and other pathogens .

- 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives may act as phosphodiesterase inhibitors. These enzymes play a crucial role in cellular signaling pathways, making them relevant targets for drug discovery .

- The pyrido[3,2-d]pyrimidine core has antioxidant properties. Scientists investigate whether 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives can protect cells from oxidative stress .

- Cytokines play a vital role in immune responses. Researchers explore whether derivatives of this compound can modulate cytokine production, potentially influencing immune-related diseases .

Anticancer Properties

Anti-inflammatory Agents

Antimicrobial Activity

Phosphodiesterase Inhibitors

Antioxidant Compounds

Cytokine Modulation

These applications highlight the versatility and potential impact of 6-bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives in various scientific domains. Further studies are needed to fully uncover their mechanisms of action and therapeutic potential . If you’d like more detailed information on any specific application, feel free to ask!

Direcciones Futuras

The wide range of biological activities and the extensive application of pyrido[2,3-d]pyrimidine derivatives have aroused interest and inspired the synthesis of their novel analogs . Future research could focus on exploring the biological activities of these compounds and their potential applications in medicinal and pharmaceutical chemistry.

Mecanismo De Acción

Target of Action

Compounds bearing a pyrido[2,3-d]pyrimidine scaffold possess a wide range of biological properties . Some derivatives have been identified as phosphatidylinositol 3-kinase (PI3K) inhibitors , and others have shown to inhibit protein tyrosine kinases .

Mode of Action

Based on the activities of similar compounds, it can be inferred that it may interact with its targets, potentially inhibiting their function and leading to downstream effects .

Propiedades

IUPAC Name |

6-bromo-1H-pyrido[3,2-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-2-1-3-5(10-4)6(12)11-7(13)9-3/h1-2H,(H2,9,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEHPMCHOILEKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1NC(=O)NC2=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

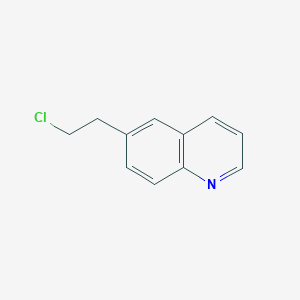

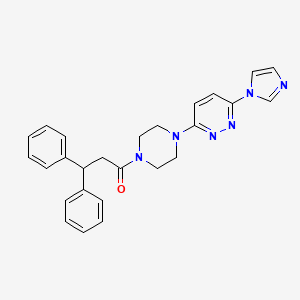

![(Z)-3-(5-((3-(benzo[d][1,3]dioxol-5-yl)-2-imino-4-oxothiazolidin-5-ylidene)methyl)furan-2-yl)benzoic acid](/img/structure/B2402982.png)

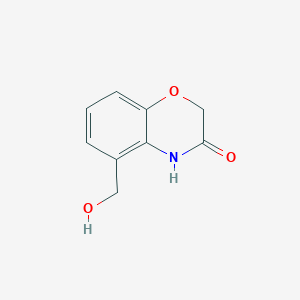

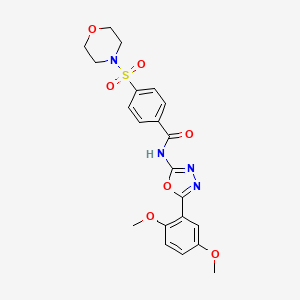

![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2402984.png)

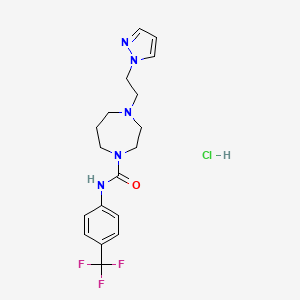

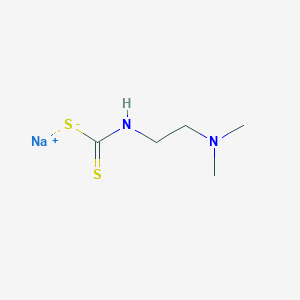

![methyl 1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2402988.png)

![benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2402989.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2402999.png)